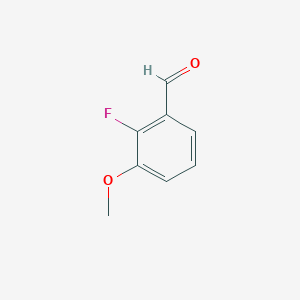
2-氟-3-甲氧基苯甲醛
概述
描述
2-Fluoro-3-methoxybenzaldehyde (CAS number 103438-88-6) is a benzaldehyde building block, bearing a fluoride and a methoxy at 2- and 3-positions . It is widely used as a precursor for active pharmaceutical ingredients (APIs), particularly in the synthesis of benzosuberone derivatives . It also serves as an intermediate in the synthesis of benzylidene-1,3-thiazolidine-2,4-diones, which are potent and selective inhibitors of the PIM-1, PIM-2, and PIM-3 protein kinases .
Synthesis Analysis
To construct benzosuberone cores, 2-fluoro-3-methoxybenzaldehyde reacts with (3-carboxypropyl)triphenylphosphonium bromide through a Wittig reaction . The formation of the cycloheptanone ring is achieved through a Friedel-Craft acylation using Eaton’s reagent (phosphorus pentoxide and methanesulfonic acid) . It is also employed in the synthesis of bicyclic heterocycles, including hydroisoquinolines, acrydinone, and quinazolines .Molecular Structure Analysis
The molecular formula of 2-Fluoro-3-methoxybenzaldehyde is C8H7FO2 . It has a fluoride and a methoxy group at the 2- and 3-positions of the benzaldehyde structure .Chemical Reactions Analysis
As mentioned in the synthesis analysis, 2-Fluoro-3-methoxybenzaldehyde is involved in several chemical reactions. It reacts with (3-carboxypropyl)triphenylphosphonium bromide in a Wittig reaction to form benzosuberone cores . It also undergoes a Friedel-Craft acylation using Eaton’s reagent to form a cycloheptanone ring .Physical And Chemical Properties Analysis
The molecular weight of 2-Fluoro-3-methoxybenzaldehyde is 154.14 g/mol . It appears as white crystals . The melting point is between 47 °C and 51 °C .科学研究应用
Synthesis of Active Pharmaceutical Ingredients (APIs)
2-Fluoro-3-methoxybenzaldehyde: is widely used as a precursor in the synthesis of APIs. It’s particularly crucial in creating benzosuberone derivatives , which are compounds of interest in medicinal chemistry due to their potential therapeutic properties .
Construction of Benzosuberone Cores
The compound is employed in constructing benzosuberone cores through a Wittig reaction with (3-carboxypropyl)triphenylphosphonium bromide. This step is essential for synthesizing compounds with cycloheptanone rings, which are significant in various pharmacological applications .
Friedel-Crafts Acylation
2-Fluoro-3-methoxybenzaldehyde: undergoes Friedel-Crafts acylation using Eaton’s reagent (phosphorus pentoxide and methanesulfonic acid) to form cycloheptanone rings . This reaction is pivotal in the synthesis of complex organic molecules used in drug development .
Synthesis of Bicyclic Heterocycles
This chemical serves as a key ingredient in synthesizing bicyclic heterocycles, such as hydroisoquinolines, acrydinone, and quinazolines . These heterocycles have diverse applications, ranging from cancer therapy to antihypertensive agents .
Material Science
In material science, 2-Fluoro-3-methoxybenzaldehyde is used as a building block for creating new materials with potential applications in electronics and nanotechnology .
Chemical Research and Education
Due to its reactivity and the presence of both electron-donating and electron-withdrawing groups, this compound is often used in academic research and chemical education to demonstrate various organic synthesis techniques .
Design of Experiment (DoE) in Synthesis
The compound is also utilized in DoE approaches to optimize the synthesis of key intermediates in drug discovery. This application underscores the importance of 2-Fluoro-3-methoxybenzaldehyde in streamlining the development of new pharmaceuticals .
Environmental Studies
In environmental studies, 2-Fluoro-3-methoxybenzaldehyde can be used to study the behavior of fluorinated compounds in the environment, which is crucial for understanding their impact and degradation processes .
安全和危害
2-Fluoro-3-methoxybenzaldehyde is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes and seek medical attention if irritation persists . In case of eye contact, rinse cautiously with water for several minutes and seek medical attention if irritation persists .
未来方向
2-Fluoro-3-methoxybenzaldehyde is a key precursor for drug discoveries . It is particularly used in the synthesis of benzosuberone derivatives . Given its role in the synthesis of potent and selective inhibitors of the PIM-1, PIM-2, and PIM-3 protein kinases , it is likely to continue to be a valuable compound in pharmaceutical research.
属性
IUPAC Name |
2-fluoro-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHCOUDNHILORI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396248 | |
| Record name | 2-Fluoro-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-methoxybenzaldehyde | |
CAS RN |
103438-88-6 | |
| Record name | 2-Fluoro-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-3-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Q & A
Q1: Why is 2-Fluoro-3-methoxybenzaldehyde important in drug discovery, specifically in the context of the provided research?
A1: 2-Fluoro-3-methoxybenzaldehyde serves as a crucial starting material for the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline []. This quinazoline derivative represents a key intermediate in the development of novel drug candidates. The research highlights its importance by demonstrating a more efficient synthesis of this intermediate starting from 2-Fluoro-3-methoxybenzaldehyde. This streamlined approach, utilizing a telescoping process, reduces isolation steps from four to two and increases the overall yield by 18% []. This optimization significantly impacts the speed and cost-effectiveness of drug discovery efforts.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


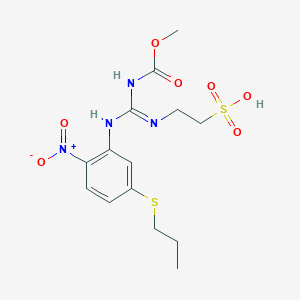
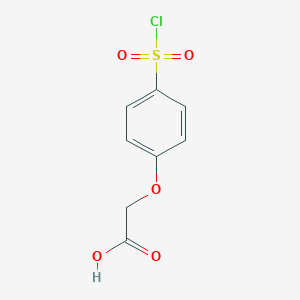
![1-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]propan-2-one](/img/structure/B32337.png)
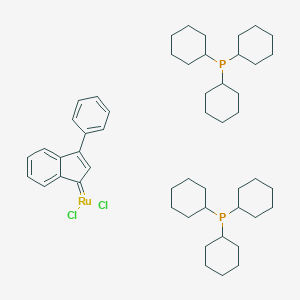

![2,3-dimethoxy-9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid](/img/structure/B32353.png)


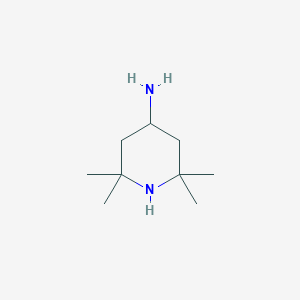



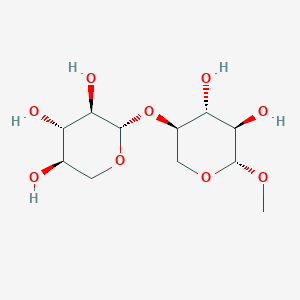
![(6S,12bR)-6-(1,3-Benzodioxol-5-yl)-2,3,7,12b-tetrahydro-2-methyl-pyrazino[1',2':1,5]pyrrolo[3,4-b]quinoline-1,4,12(6H)-trione](/img/structure/B32375.png)